molecular formula C9H13N3O B13253088 4-(Cyclopentyloxy)pyrimidin-5-amine

4-(Cyclopentyloxy)pyrimidin-5-amine

Cat. No.: B13253088
M. Wt: 179.22 g/mol
InChI Key: LSUTXRNKDZZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyloxy group at the 4-position and an amine group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with cyclopentanol in the presence of a base to form the cyclopentyloxy derivative, followed by amination at the 5-position using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopentyloxy)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)pyrimidin-5-amine
  • 4-(Ethoxy)pyrimidin-5-amine
  • 4-(Cyclohexyloxy)pyrimidin-5-amine

Uniqueness

4-(Cyclopentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyloxy group provides a unique steric and electronic environment that can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopentyloxypyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2

InChI Key

LSUTXRNKDZZPCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=NC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.